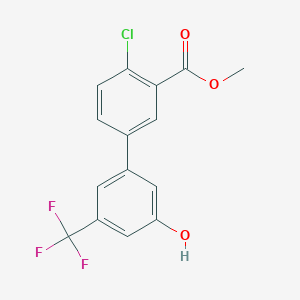
5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol, also known as 5-CMC, is a powerful and versatile organic compound with a wide range of applications in the fields of scientific research and laboratory experiments. It is a chlorinated phenol derivative with a trifluoromethyl group, and is used in various chemical reactions and synthesis methods. This compound is highly soluble in organic solvents and is used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and specialty chemicals. The structure of 5-CMC is displayed below.
Wirkmechanismus
The mechanism of action of 5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is believed to interact with the active sites of enzymes, such as cytochrome P450 and NADPH oxidases, to inhibit their activity. Additionally, it has been shown to interact with other proteins and enzymes, such as DNA polymerase and RNA polymerase, and to affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% are not well understood. However, it has been shown to inhibit the activity of enzymes, such as cytochrome P450 and NADPH oxidases. Additionally, it has been shown to interact with other proteins and enzymes, such as DNA polymerase and RNA polymerase, and to affect their activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its high solubility in organic solvents, its versatility in the synthesis of various organic compounds, and its potential as an inhibitor of enzymes. However, due to its limited understanding of its mechanism of action and biochemical and physiological effects, it is important to use caution when using this compound in laboratory experiments.
Zukünftige Richtungen
In order to gain a better understanding of 5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95%, further research is needed to explore its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to explore its potential as an inhibitor of enzymes, such as cytochrome P450 and NADPH oxidases, and its potential as a tool for the synthesis of various organic compounds. Finally, further research is needed to explore its potential for use in the investigation of drug-target interactions.
Synthesemethoden
The synthesis of 5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% is achieved through a two-step process. The first step involves the reaction of 4-chloro-3-methoxycarbonylphenol with trifluoromethyl iodide to form the intermediate 5-chloro-3-methoxycarbonylphenyl trifluoromethyl iodide. This intermediate is then reacted with sodium hydroxide to form the final product, 5-(4-chloro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol.
Wissenschaftliche Forschungsanwendungen
The versatile properties of 5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% make it a valuable tool for scientific research. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It has also been studied as a potential inhibitor of enzymes, such as cytochrome P450 and NADPH oxidases. Additionally, it has been used in the synthesis of bioactive compounds, such as natural products, and in the investigation of drug-target interactions.
Eigenschaften
IUPAC Name |
methyl 2-chloro-5-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c1-22-14(21)12-6-8(2-3-13(12)16)9-4-10(15(17,18)19)7-11(20)5-9/h2-7,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYKZLBTMJQBPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686752 |
Source


|
| Record name | Methyl 4-chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261952-68-4 |
Source


|
| Record name | Methyl 4-chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384918.png)








![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384983.png)


